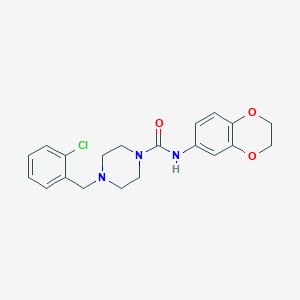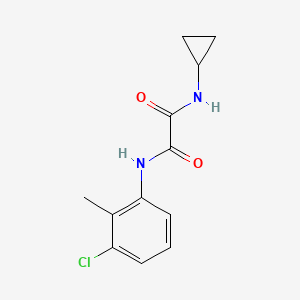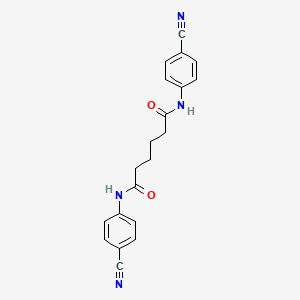![molecular formula C9H8Br2N2O2S2 B4819490 4-bromo-1-[(5-bromo-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4819490.png)
4-bromo-1-[(5-bromo-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
Overview
Description
4-bromo-1-[(5-bromo-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[(5-bromo-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves multiple steps. One common method starts with the bromination of 2-thiophenecarboxaldehyde to obtain 5-bromo-2-thiophenecarboxaldehyde . This intermediate is then subjected to sulfonylation using appropriate sulfonyl chlorides under basic conditions to yield the sulfonylated thiophene derivative . The final step involves the cyclization of this intermediate with 3,5-dimethyl-1H-pyrazole under acidic or basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-[(5-bromo-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfur atom in the sulfonyl group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
4-bromo-1-[(5-bromo-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with various biological activities.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-bromo-1-[(5-bromo-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The sulfonyl group can enhance the compound’s ability to form hydrogen bonds, increasing its affinity for biological targets .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain sulfur and nitrogen atoms and have diverse biological activities.
Imidazoles: Similar in structure to pyrazoles, imidazoles are widely used in pharmaceuticals and agrochemicals.
Pyrazolines: These are reduced forms of pyrazoles and are used in various medicinal applications.
Uniqueness
4-bromo-1-[(5-bromo-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and sulfonyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-1-(5-bromothiophen-2-yl)sulfonyl-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2N2O2S2/c1-5-9(11)6(2)13(12-5)17(14,15)8-4-3-7(10)16-8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUFPTQLRWMZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(S2)Br)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-chloro-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B4819416.png)
![2-[1-(2-{[4-(4-BUTYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID](/img/structure/B4819417.png)
![(4-Ethylpiperazin-1-yl)[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B4819429.png)
![2-{[5-(4-ethyl-5-methylthiophen-3-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B4819435.png)
![2-({[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}amino)-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4819445.png)
![3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4819451.png)
![2-[1-(ETHYLSULFONYL)-4-PIPERIDYL]-7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4819454.png)
![7-(1-ADAMANTYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B4819462.png)
![4-{(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4819468.png)


![1-(3-CHLOROPHENYL)-5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE](/img/structure/B4819514.png)
![4-{[6-Ethyl-3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4819516.png)
